Halichondramide
Description
Structure
2D Structure
Properties
CAS No. |
113275-14-2 |
|---|---|
Molecular Formula |
C44H60N4O12 |
Molecular Weight |
837 g/mol |
IUPAC Name |
N-[(E)-11-[(13E,24Z)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C44H60N4O12/c1-27-13-9-10-17-40-45-33(24-57-40)43-47-34(25-59-43)44-46-32(23-58-44)42(56-8)30(4)35(51)15-11-14-31(50)21-41(53)60-39(27)22-38(55-7)28(2)18-19-36(52)29(3)37(54-6)16-12-20-48(5)26-49/h10-12,15,17,20,23-31,37-39,42,50H,9,13-14,16,18-19,21-22H2,1-8H3/b15-11+,17-10-,20-12+ |
InChI Key |
PHNAXDMXCYGYGB-CCBJRTSDSA-N |
SMILES |
CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC |
Isomeric SMILES |
CC1CC/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)/C=C/CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC |
Canonical SMILES |
CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC |
Synonyms |
HALI cpd halichondramide |
Origin of Product |
United States |
Discovery, Isolation, and Natural Occurrence
Characterization of Natural Analogues and Related Compounds
Neohalichondramide (B1245807)
Neothis compound is an oxazole-containing metabolite that was isolated from the marine sponge Chondrosia corticata, collected from Guam. acs.orgnih.gov It was discovered along with other related compounds, including (19Z)-halichondramide and secothis compound (B1249310). acs.orgnih.govnih.gov The structure of this novel compound was determined using combined spectroscopic analyses. nih.gov Research findings indicate that Neothis compound exhibits significant cytotoxic activity against the K562 human leukemia cell line and also possesses antifungal activity against Candida albicans. acs.orgnih.govnih.govmdpi.com
| Compound | Natural Source | Reported Biological Activity | Reference |
|---|---|---|---|
| Neothis compound | Chondrosia corticata | Cytotoxic (K562 leukemia cells), Antifungal (Candida albicans) | acs.orgnih.govnih.gov |
Secothis compound
Secothis compound is another related metabolite isolated from the marine sponge Chondrosia corticata found in Guam. acs.orgnih.gov It is described as a ring-opened analogue of the other halichondramides discovered from the same organism. canterbury.ac.nz Its isolation was reported as part of a study that also identified neothis compound and (19Z)-halichondramide. acs.orgnih.gov Like its counterparts, Secothis compound demonstrated significant cytotoxic effects toward the human leukemia cell-line K562 and antifungal activity against Candida albicans. acs.orgnih.gov
| Compound | Natural Source | Structural Feature | Reported Biological Activity | Reference |
|---|---|---|---|---|
| Secothis compound | Chondrosia corticata | Ring-opened macrolide | Cytotoxic (K562 leukemia cells), Antifungal (Candida albicans) | acs.orgnih.govcanterbury.ac.nz |
Dihydrothis compound (B1250121) and Tetrahydrothis compound
Dihydrothis compound and Tetrahydrothis compound are two other members of the this compound family. acs.org These compounds have been isolated from a marine sponge of the genus Halichondria sp. as well as from the nudibranch Hexabranchus sanguineus. mdpi.comacs.orgresearchgate.net The presence of these compounds in the nudibranch is believed to be a result of the mollusc feeding on sponges containing these macrolides. nih.gov The compounds isolated from Hexabranchus sanguineus could vary depending on the collection location, but often included Dihydrothis compound and Tetrahydrothis compound. researchgate.netresearchgate.net These macrolides have been shown to possess antifungal activity and the ability to inhibit cell division in fertilized sea urchin egg assays. researchgate.netresearchgate.net
| Compound | Natural Source(s) | Reported Biological Activity | Reference |
|---|---|---|---|
| Dihydrothis compound | Halichondria sp., Hexabranchus sanguineus | Antifungal, Inhibits cell division | mdpi.comacs.orgresearchgate.netresearchgate.net |
| Tetrahydrothis compound | Halichondria sp., Hexabranchus sanguineus | Antifungal, Inhibits cell division | mdpi.comacs.orgresearchgate.netresearchgate.net |
Biosynthetic Investigations
Proposed Biosynthetic Pathways for Oxazole-Containing Macrolides
The biosynthesis of the oxazole (B20620) heterocycle within polyketide natural products is a key area of research. While the specific pathway for halichondramide has not been fully elucidated, general mechanisms for the formation of oxazole-containing macrolides have been proposed, primarily involving Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) machinery. plos.org
The prevailing hypothesis suggests that the oxazole ring is derived from amino acid precursors, such as serine or cysteine, which are incorporated into the growing polyketide chain. The formation of the ring is thought to proceed through a two-step enzymatic process involving cyclodehydration and subsequent dehydrogenation or oxidation. researchgate.net
Key enzymes, often found as domains within large PKS/NRPS complexes, are responsible for these transformations. A putative cyclodehydratase is believed to catalyze the initial ring closure, forming an oxazoline (B21484) intermediate. beilstein-journals.org This is followed by an oxidation step to yield the aromatic oxazole ring. In the biosynthesis of other oxazole-containing compounds like phthoxazolin (B143886) A and oxazolomycin, these reactions are carried out by a trans-AT type I PKS system, a type of enzymatic assembly line known for generating structural complexity in polyketides. plos.org This system is characterized by the use of free-standing acyltransferase (AT) domains that supply the building blocks for the growing chain. plos.org
Table 1: Proposed Key Steps in Oxazole Ring Biosynthesis
| Step | Proposed Enzymatic Action | Precursor/Intermediate | Product |
|---|---|---|---|
| 1. Incorporation | NRPS/PKS module incorporates an amino acid (e.g., serine). | Amino Acid | Peptide/Polyketide intermediate with a hydroxylated side chain. |
| 2. Cyclization | A cyclodehydratase (Cy) domain catalyzes intramolecular cyclization. | Peptide/Polyketide intermediate | Oxazoline ring intermediate. |
| 3. Oxidation | An oxidase or dehydrogenase (Ox) domain catalyzes dehydrogenation. | Oxazoline ring intermediate | Aromatic oxazole ring. |
This general pathway, involving the coordinated action of specialized enzymatic domains, provides a plausible model for the formation of the trisoxazole core of this compound.
Insights into Metabolic Origins in Marine Organisms
This compound is isolated from marine sponges, including Halichondria sp. and Chondrosia corticata. mdpi.commdpi.com However, a growing body of evidence suggests that many complex secondary metabolites found in sponges are not produced by the sponge itself, but by symbiotic microorganisms. mdpi.com This is strongly suspected to be the case for this compound. mdpi.com
Sponges host diverse communities of microorganisms, and it is hypothesized that these symbionts are the true biosynthetic source of many bioactive compounds. mdpi.com This theory is supported by the fact that this compound shares structural similarities with compounds known to be produced by cyanobacteria. Specifically, its structure resembles scytophycin B, which was isolated from the cyanobacterium Scytonema pseudohofmanni, leading to the speculation that this compound is also of microbial origin. mdpi.com Further evidence comes from broader studies on marine polyketides. For instance, many bioactive polyketides from the sponge Theonella swinhoei have been traced back to a single symbiotic bacterium, 'Candidatus Entotheonella factor'. nih.gov
While this compound has been isolated from different sponge species, the ultimate producers are likely symbiotic bacteria living within the sponge host. mdpi.comresearchgate.net The sponge provides a protected environment, and in return, may benefit from the chemical defense provided by these potent compounds.
Table 2: this compound and Related Compounds: Source vs. Suspected Origin
| Compound | Isolated From (Host Organism) | Suspected True Producer | Compound Class |
|---|---|---|---|
| This compound | Marine Sponge (Halichondria sp., Chondrosia corticata) mdpi.commdpi.com | Symbiotic Bacterium (e.g., Cyanobacterium) mdpi.com | Trisoxazole Macrolide mdpi.com |
| (19Z)-Halichondramide | Marine Sponge (Chondrosia corticata) researchgate.net | Symbiotic Bacterium | Trisoxazole Macrolide researchgate.net |
| Dihydrothis compound (B1250121) | Marine Sponge (Halichondria sp.) mdpi.com | Symbiotic Bacterium | Oxazole Macrolide mdpi.com |
| Isothis compound | Marine Sponge (Halichondria sp.) mdpi.com | Symbiotic Bacterium | Oxazole Macrolide mdpi.com |
Chemical Synthesis and Derivatization in Research
Total Synthetic Strategies
As of now, a complete total synthesis of Halichondramide has not been reported in peer-reviewed literature, underscoring the immense difficulty in assembling this intricate molecule. The structure features a 25-membered macrocyclic lactone containing three oxazole (B20620) rings and multiple stereocenters, which requires highly controlled and lengthy synthetic sequences.
However, synthetic strategies for closely related and similarly complex trisoxazole macrolides, such as the ulapualides and mycalolides, provide a blueprint for potential approaches to this compound. These strategies are typically convergent, involving the independent synthesis of large, highly functionalized fragments that are later coupled together. A key challenge is the stereoselective construction of the tris-oxazole core. One reported approach describes the synthesis of a fully functionalized tris-oxazole fragment, similar to that found in this compound, using a modified Hantzsch methodology over 13 steps. researchgate.net
A general, hypothetical strategy for this compound would likely involve:
Fragment Synthesis: Independent, stereoselective synthesis of the tris-oxazole unit and the polyketide side chain.
Coupling: A robust and high-yielding coupling reaction, such as a Wittig or Julia-Kocienski olefination, to join the major fragments. researchgate.net
Macrocyclization: An intramolecular reaction, like a Yamaguchi esterification or a ring-closing metathesis, to form the large macrolactone ring. nii.ac.jp
Final Elaboration: Installation of the terminal N-methylformamide group and final deprotection steps to yield the natural product.
The successful total synthesis of related complex molecules like Halichondrin B and its analogue Eribulin demonstrates that while exceedingly difficult, such molecular targets are achievable and can lead to significant advancements in synthetic methodology and cancer therapeutics. nih.govresearchgate.net
Semi-Synthetic Approaches to Analogues
Semi-synthesis, which uses the isolated natural product as a starting material for chemical modification, is a vital tool for generating derivatives of this compound. This approach circumvents the challenges of total synthesis and allows for the rapid production of analogues for biological evaluation. By selectively modifying functional groups on the this compound scaffold, researchers can identify which parts of the molecule are essential for its biological activity.
While specific reports on the laboratory-based semi-synthesis of this compound are limited, examples from nature illustrate how its structure can be modified. For instance, the nudibranch Hexabranchus sanguineus is believed to assimilate Dihydrothis compound (B1250121) from its sponge diet and subsequently modify it to produce Tetrahydrothis compound, suggesting that the core macrolide is amenable to biological and, by extension, chemical transformation. acs.org This process highlights that modifications, such as the reduction of double bonds, can occur to produce new derivatives. Semi-synthetic strategies are crucial for exploring the full therapeutic potential of the this compound class of compounds. ulb.ac.be
Synthesis of this compound Derivatives for Biological Evaluation
Research into the biological activity of this compound has been significantly advanced by the isolation and characterization of naturally occurring derivatives. These compounds are technically natural analogues rather than products of laboratory synthesis, but their evaluation is fundamental to understanding the SAR of this macrolide family. Key derivatives isolated from marine sponges like Halichondria sp. and Chondrosia corticata include (19Z)-Halichondramide, Dihydrothis compound, and Isothis compound. researchgate.netnih.govebin.pub
(19Z)-Halichondramide is a particularly noteworthy geometric isomer of the parent compound (which is the 19E isomer). nii.ac.jp Biological testing has revealed that this subtle change in the geometry of a single double bond has profound effects on its activity. Studies have shown that the actin depolymerizing activity of (19Z)-Halichondramide is four times more potent than that of this compound. derpharmachemica.comtsijournals.com Furthermore, it exhibits powerful antiproliferative activity against human A549 lung cancer cells, with an IC₅₀ value of 0.024 µM, by inducing cell cycle arrest at the G2/M phase and modulating the mTOR/MAPK signaling pathway. researchgate.net
In contrast, the parent This compound shows potent growth inhibitory activity against human prostate cancer PC3 cells with an IC₅₀ value of 0.81 µM. researchgate.netmdpi.com Other derivatives such as Dihydrothis compound and Isothis compound have also been identified and, along with the parent compound, demonstrate significant antifungal properties. researchgate.net
The table below summarizes the comparative biological findings for this compound and its key natural derivative, (19Z)-Halichondramide.
| Compound | Biological Activity | Target / Cell Line | Reported Finding | Citation |
|---|---|---|---|---|
| This compound (19E) | Antiproliferative | PC3 (Human Prostate Cancer) | IC₅₀ = 0.81 µM | researchgate.netmdpi.com |
| This compound (19E) | Actin Depolymerization | Pyrene F-actin | Baseline activity | derpharmachemica.comtsijournals.com |
| This compound (19E) | Antifungal | Not specified | Potent activity | researchgate.net |
| (19Z)-Halichondramide | Antiproliferative | A549 (Human Lung Cancer) | IC₅₀ = 0.024 µM | researchgate.net |
| (19Z)-Halichondramide | Actin Depolymerization | Pyrene F-actin | 4x more potent than this compound (19E) | derpharmachemica.comtsijournals.com |
| (19Z)-Halichondramide | Antifungal | Not specified | Potent activity | tsijournals.com |
Molecular and Cellular Mechanisms of Action
Impact on Cell Cycle Dynamics
Halichondramide has been shown to significantly interfere with the normal progression of the cell cycle, a fundamental process for cell division and proliferation. mdpi.com Its primary impact is the induction of cell cycle arrest, particularly at the G2/M phase, which prevents cells from entering mitosis. researchgate.netaacrjournals.orgnih.gov This effect is closely linked to the compound's ability to modulate the expression and activity of critical cell cycle checkpoint proteins. researchgate.netaacrjournals.orgnih.gov
Research has demonstrated that this compound, specifically the (19Z)-Halichondramide isomer, induces a potent G2/M phase cell cycle arrest in human cancer cells, such as non-small cell lung cancer (A549) and prostate cancer cells. mdpi.comresearchgate.netaacrjournals.orgnih.govnih.gov This arrest is a critical mechanism underlying its antiproliferative activity. researchgate.netaacrjournals.orgnih.gov By halting the cell cycle at this transition point, this compound prevents the segregation of duplicated chromosomes and subsequent cell division, thereby inhibiting tumor growth. mdpi.comresearchgate.netaacrjournals.org
The G2/M arrest induced by this compound is a direct consequence of its influence on the intricate network of proteins that regulate cell cycle checkpoints. researchgate.netaacrjournals.orgnih.gov These checkpoints are crucial for maintaining genomic integrity and ensuring that each stage of the cell cycle is completed correctly before the next one begins.
Studies have shown that treatment with (19Z)-Halichondramide leads to the upregulation of the tumor suppressor protein p53 and its downstream target, GADD45α (Growth Arrest and DNA Damage-inducible protein alpha). mdpi.comresearchgate.netaacrjournals.orgnih.gov p53 plays a central role in sensing cellular stress, including DNA damage, and can initiate cell cycle arrest or apoptosis. atlasgeneticsoncology.orgsemanticscholar.org GADD45α is a key effector of p53-mediated G2/M arrest. atlasgeneticsoncology.orgsemanticscholar.org The increased expression of both p53 and GADD45α is a crucial event in the mechanism by which this compound halts cell cycle progression. researchgate.netaacrjournals.orgnih.gov
Concurrent with the upregulation of p53 and GADD45α, this compound treatment results in the downregulation of several key proteins required for entry into mitosis. mdpi.comresearchgate.netaacrjournals.orgnih.gov These include:
Cyclin B1 and Cyclin A: These cyclins are essential for the activation of cyclin-dependent kinases (CDKs) that drive the G2/M transition. sdbonline.org
CDC2 (CDK1): This is the catalytic subunit that complexes with Cyclin B1 to form the Maturation-Promoting Factor (MPF), a key driver of mitosis. sdbonline.orgembopress.org
CDC25C: This phosphatase is responsible for activating the CDC2/Cyclin B1 complex by removing inhibitory phosphates. embopress.org
The coordinated downregulation of these proteins by this compound effectively dismantles the machinery required for mitotic entry, thus enforcing the G2/M cell cycle arrest. researchgate.netaacrjournals.orgnih.gov
Table 1: Effect of (19Z)-Halichondramide on Cell Cycle Checkpoint Proteins in A549 Human Lung Cancer Cells
| Protein | Effect of (19Z)-Halichondramide Treatment | Role in Cell Cycle |
|---|---|---|
| p53 | Upregulation researchgate.netaacrjournals.orgnih.gov | Tumor suppressor; senses stress and can induce cell cycle arrest or apoptosis. atlasgeneticsoncology.orgsemanticscholar.org |
| GADD45α | Upregulation researchgate.netaacrjournals.orgnih.gov | Downstream target of p53; mediates G2/M arrest. atlasgeneticsoncology.orgsemanticscholar.org |
| Cyclin B1 | Downregulation researchgate.netaacrjournals.orgnih.gov | Activates CDC2 for mitotic entry. sdbonline.org |
| Cyclin A | Downregulation researchgate.netaacrjournals.orgnih.gov | Involved in S and G2/M phases. sdbonline.org |
| CDC2 (CDK1) | Downregulation researchgate.netaacrjournals.orgnih.gov | Catalytic kinase for G2/M transition. sdbonline.orgembopress.org |
| CDC25C | Downregulation researchgate.netaacrjournals.orgnih.gov | Activates the CDC2/Cyclin B1 complex. embopress.org |
Modulation of Cell Cycle Checkpoint Proteins
Upregulation of p53 and GADD45α
Modulation of Intracellular Signaling Pathways
Beyond its direct impact on the cell cycle machinery, this compound also exerts its effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer.
A significant aspect of this compound's mechanism of action is the suppression of the mTOR (mammalian target of rapamycin) signaling pathway. researchgate.netaacrjournals.orgnih.govnih.gov The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its hyperactivity is a common feature of many cancers. spandidos-publications.com
Research on (19Z)-Halichondramide has revealed that its growth-inhibitory effects are associated with the suppression of mTOR and its downstream effectors, 4EBP1 and p70S6K. researchgate.netaacrjournals.orgnih.gov The modulation of mTOR signaling by this compound appears to be mediated through the regulation of upstream proteins. This includes the downregulation of Akt and p38 MAPK, and the upregulation of AMPK. researchgate.netaacrjournals.orgnih.gov The suppression of the Akt/mTOR pathway is a key mechanism contributing to the antiproliferative activity of this compound. mdpi.com
mTOR Signaling Pathway Suppression
Downregulation of Akt
This compound has been shown to suppress the Akt signaling pathway, a critical regulator of cell survival and proliferation. mdpi.com In studies involving human lung carcinoma (A549) and prostate cancer (PC3) cells, treatment with this compound led to a noticeable decrease in the levels of activated, phosphorylated Akt. nih.govresearchgate.netnih.gov This downregulation of Akt is a key event in the compound's mechanism, contributing to the inhibition of downstream signaling cascades that are often hyperactive in cancer cells. mdpi.com The suppression of Akt by this compound is considered a crucial part of its anti-proliferative effects. mdpi.comnih.gov
Effects on Downstream Effectors (e.g., 4EBP1, p70S6K)
The modulation of both the Akt and AMPK pathways by this compound converges on the regulation of downstream effector molecules, most notably those involved in the mTOR signaling pathway. mdpi.comnih.gov The mechanistic Target of Rapamycin (mTOR) is a central controller of cell growth and protein synthesis, and its activity is influenced by both Akt and AMPK. mdpi.comnih.gov
Studies have consistently shown that this compound treatment leads to the suppression of mTOR and its key downstream effectors, eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and p70S6 kinase (p70S6K). mdpi.comresearchgate.netnih.govaacrjournals.org In human lung cancer cells, the growth inhibition induced by this compound was directly associated with the reduced phosphorylation of both 4E-BP1 and p70S6K. nih.govnih.gov This inhibition of mTOR signaling is a direct consequence of Akt downregulation and AMPK upregulation, effectively halting the protein synthesis machinery required for cell proliferation. mdpi.comnih.gov
PI3K Pathway Interactions (e.g., p85, p110 subunits)
This compound's influence extends to the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling network that lies upstream of Akt. The class IA PI3Ks are typically heterodimers composed of a regulatory subunit (e.g., p85) and a catalytic subunit (e.g., p110). oncotarget.comnih.gov Research has revealed that this compound can down-regulate the expression of the p85 and p110 subunits of PI3K in highly metastatic PC3 human prostate cancer cells. nih.govnih.govmdpi.com This suppression of the PI3K subunits is a significant finding, as it suggests that this compound can inhibit the PI3K/Akt pathway at a very early stage. nih.gov The downregulation of p85 and p110 is linked to the suppression of Phosphatase of Regenerating Liver-3 (PRL-3), indicating a hierarchical regulatory mechanism. nih.govnih.govmdpi.com
Effects on Cell Motility and Metastasis-Related Processes
A significant aspect of this compound's biological activity is its ability to inhibit processes related to cancer cell motility and metastasis. nih.govnih.govmdpi.com Metastasis is a complex process involving cell migration and invasion, which are fundamental characteristics of aggressive cancers. medsci.org
Studies on highly metastatic human prostate cancer cells (PC3) have demonstrated that this compound effectively suppresses both cell migration and invasion. nih.govnih.govmdpi.com This anti-metastatic effect is correlated with the modulation of key molecular players involved in the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell dissemination. nih.govnih.gov Specifically, this compound treatment has been shown to down-regulate the expression of N-cadherin and up-regulate the expression of E-cadherin, a hallmark of EMT reversal. nih.govnih.gov Furthermore, the compound reduces the expression of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.govnih.govmdpi.com
Suppression of Phosphatase of Regenerating Liver-3 (PRL-3)
A key molecular target implicated in the anti-metastatic effects of this compound is the Phosphatase of Regenerating Liver-3 (PRL-3). nih.govnih.govmdpi.com PRL-3 is a protein tyrosine phosphatase that is frequently overexpressed in metastatic cancers and is associated with poor prognosis. nih.gov
Research has conclusively shown that this compound suppresses the expression of PRL-3 in human prostate cancer cells at both the mRNA and protein levels. nih.govnih.govmdpi.com This suppression of PRL-3 appears to be a central event in this compound's anti-metastatic mechanism. nih.govnih.govthieme-connect.com The downregulation of PRL-3 by this compound leads to the subsequent reduction in the expression of its downstream targets, including the p85 and p110 subunits of PI3K. nih.govnih.govmdpi.com Therefore, the modulation of the PRL-3 signaling axis represents a critical pathway through which this compound exerts its inhibitory effects on tumor cell metastasis. nih.govnih.govthieme-connect.com
Table of Research Findings on this compound's Mechanisms
| Mechanism | Effect of this compound | Affected Proteins/Pathways | Cell Line(s) Studied | References |
| Akt Signaling | Downregulation | Akt | A549, PC3 | researchgate.net, mdpi.com, nih.gov, nih.gov |
| AMPK Signaling | Upregulation | AMPK | A549 | researchgate.net, nih.gov, aacrjournals.org |
| mTOR Signaling | Suppression | mTOR, 4E-BP1, p70S6K | A549 | researchgate.net, mdpi.com, nih.gov, aacrjournals.org |
| PI3K Pathway | Downregulation | p85, p110 subunits | PC3 | nih.gov, nih.gov, mdpi.com |
| MAPK Signaling | Downregulation | p38 MAPK | A549 | researchgate.net, nih.gov, aacrjournals.org |
| Cell Motility | Suppression | Migration, Invasion | PC3 | nih.gov, nih.gov, mdpi.com |
| Metastasis | Suppression | PRL-3, MMP2, MMP9, N-cadherin, E-cadherin | PC3 | nih.gov, nih.gov, mdpi.com |
Downregulation of Matrix Metalloproteases (MMPs) (e.g., MMP2, MMP9)
This compound has demonstrated significant effects on the expression of matrix metalloproteases (MMPs), specifically MMP2 and MMP9. These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis. viamedica.pl Research on human prostate cancer cells (PC3) has shown that this compound can downregulate the expression of both MMP2 and MMP9 at both the transcriptional and translational levels. nih.govresearchgate.net This suppression of MMPs is a key component of this compound's antimetastatic activity. nih.gov The reduction in MMP2 and MMP9 activity further confirms the anti-invasive properties of this compound in highly metastatic cancer cells. nih.gov
Studies have indicated that the downregulation of MMPs by this compound is correlated with the suppression of phosphatase of regenerating liver-3 (PRL-3), a protein overexpressed in metastatic cancers. researchgate.netresearchgate.net The inhibitory action of this compound on these specific MMPs highlights its potential as a modulator of the tumor microenvironment. nih.govresearchgate.netnih.gov
Modulation of Cadherin Switches (e.g., N-cadherin, E-cadherin)
A critical event in the progression of cancer metastasis is the "cadherin switch," a key feature of the epithelial-to-mesenchymal transition (EMT). mdpi.comispub.com This process involves the downregulation of E-cadherin, which is responsible for strong cell-cell adhesion in epithelial tissues, and the upregulation of N-cadherin, which is associated with a more migratory and invasive mesenchymal phenotype. mdpi.comispub.comnih.gov this compound has been shown to effectively modulate this cadherin switch. nih.govnih.gov
In studies involving human prostate cancer cells, treatment with this compound resulted in a significant upregulation of E-cadherin expression while simultaneously downregulating the expression of N-cadherin at the mRNA level. nih.gov This modulation of cadherin expression is a key factor in the compound's ability to inhibit the EMT process, thereby reducing the metastatic potential of cancer cells. nih.govresearchgate.net The ability of this compound to reverse the cadherin switch underscores its potential as an antimetastatic agent. nih.govresearchgate.net
Inhibition of Cellular Migration and Invasion
Consistent with its effects on MMPs and cadherins, this compound has been shown to potently inhibit the migration and invasion of cancer cells. nih.govnih.gov In vitro studies using highly metastatic human prostate cancer cells (PC3) have provided direct evidence of this inhibitory activity. nih.govresearchgate.net
Wound healing assays, which assess the ability of a cell population to migrate and close a scratch in a cell monolayer, demonstrated that this compound suppressed this process in a concentration-dependent manner. nih.gov Furthermore, in Matrigel invasion assays, which mimic the extracellular matrix and assess the invasive capacity of cancer cells, this compound also showed a concentration-dependent inhibition of cell invasion. nih.gov These findings directly link the molecular effects of this compound on MMPs and cadherins to a functional reduction in the metastatic behavior of cancer cells. nih.govresearchgate.netnih.gov
Interaction with Cytoskeletal Components
The cytoskeleton, particularly the actin network, plays a fundamental role in maintaining cell shape, motility, and division. mdpi.comkarger.com Many natural marine products exert their cytotoxic effects by disrupting the dynamics of the actin cytoskeleton. mdpi.comkarger.com this compound is one such compound that interacts with and disrupts cytoskeletal components. mdpi.comresearchgate.net
Actin Depolymerizing Activity
This compound exhibits potent actin depolymerizing activity. researchgate.netresearchgate.net The dynamic equilibrium between monomeric globular actin (G-actin) and filamentous actin (F-actin) is essential for numerous cellular processes. mdpi.com this compound disrupts this balance by interacting with actin. mdpi.comresearchgate.net It is believed to inhibit the polymerization of actin by sequestering monomeric actin. mdpi.com This activity is a key mechanism behind its cytotoxic and antifungal properties. researchgate.net Studies evaluating various oxazole-containing macrolides have identified this compound and its analogues as significant actin depolymerizing agents. researchgate.net
Targeting of Filamentous Actin (F-actin barbed end)
More specifically, this compound and related trisoxazole macrolides target the barbed end of filamentous actin (F-actin). mdpi.comresearchgate.netpnas.org The barbed end is the fast-growing end of the actin filament, and its regulation is critical for controlling actin dynamics. wisc.edu By binding to this end, this compound effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby inhibiting filament growth. mdpi.compnas.org This action mimics the function of natural actin-capping proteins. wisc.edu The interaction with the F-actin barbed end also contributes to the severing of existing filaments, further disrupting the actin cytoskeleton. researchgate.netpnas.org The aliphatic tail of this compound is thought to be a major contributor to its high affinity for the actin filament. mdpi.com
Induction of Apoptosis Pathways
While much of the research on this compound has focused on its antimetastatic and cytoskeletal effects, the induction of apoptosis (programmed cell death) is another important aspect of its anticancer activity. The disruption of fundamental cellular processes, such as cytoskeletal dynamics, can trigger apoptotic pathways. mdpi.com
Biological Activities in in Vitro and Pre Clinical Non Human Models
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Halichondramide, a trisoxazole-containing macrolide originally isolated from the marine sponge Chondrosia corticata, has demonstrated notable antiproliferative and cytotoxic activities against various human cancer cell lines in laboratory studies. nih.govnih.govthieme-connect.com
Human Prostate Cancer Cells (e.g., PC3)
This compound has been shown to possess potent growth inhibitory activity against the highly metastatic human prostate cancer cell line, PC3. nih.govnih.govthieme-connect.com In one study, this compound exhibited a concentration-dependent antiproliferative effect on PC3 cells, with a reported half-maximal inhibitory concentration (IC50) of 0.81 µM after 72 hours of incubation. nih.govmdpi.com At lower concentrations, the compound appears to have a cytostatic effect, inhibiting cell growth, while at higher concentrations, it demonstrates cytotoxic properties, leading to a reduction in cell numbers. nih.govmdpi.com
Further research into the mechanisms of action revealed that this compound's anti-metastatic effects on PC3 cells are linked to the downregulation of several key biomarkers. mdpi.com The compound was found to suppress the expression of phosphatase of regenerating liver-3 (PRL-3), a protein associated with increased metastasis in human cancers. nih.govnih.govthieme-connect.com This suppression, in turn, leads to the downregulation of phosphoinositide 3-kinase (PI3K) subunits p85 and p110. nih.govnih.govthieme-connect.com Additionally, this compound's activity is correlated with the downregulation of matrix metalloproteases (MMPs) and the modulation of N-cadherin and E-cadherin expression, which are crucial in cell adhesion and migration. nih.govnih.govthieme-connect.com These findings suggest that this compound may inhibit tumor cell metastasis by targeting the PRL-3 signaling pathway. nih.govnih.govthieme-connect.com
Table 1: Antiproliferative Activity of this compound against PC3 Cells
| Parameter | Value | Cell Line | Assay | Reference |
|---|---|---|---|---|
| IC50 | 0.81 µM | PC3 | SRB Assay | nih.govnih.govthieme-connect.com |
Human Lung Cancer Cells (e.g., A549)
A related macrolide, (19Z)-halichondramide, also isolated from Chondrosia corticata, has shown significant antiproliferative activity against the human lung cancer cell line A549. researchgate.netnih.gov This novel compound was found to be the most potent among five tested oxazole-containing macrolides, with IC50 values in the submicromolar range. nih.gov Specifically, against A549 cells, (19Z)-halichondramide exhibited an IC50 of 0.024 µM. researchgate.net
The mechanism behind this potent growth inhibition involves the arrest of the cell cycle at the G2/M phase. researchgate.netnih.gov Furthermore, the antiproliferative effect is associated with the suppression of the mTOR signaling pathway and its downstream effectors, 4EBP1 and p70S6K. nih.gov This modulation of mTOR signaling is mediated by the regulation of upstream proteins, including the downregulation of Akt and p38 MAPK, and the upregulation of AMPK. nih.gov These findings highlight the potential of (19Z)-halichondramide as a candidate for cancer chemotherapy. nih.gov
Table 2: Antiproliferative Activity of (19Z)-Halichondramide against A549 Cells
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| IC50 | 0.024 µM | A549 | researchgate.net |
Human Leukemia Cells (e.g., K562)
Oxazole-containing macrolides from the marine sponge Chondrosia corticata, including neothis compound (B1245807) and (19Z)-halichondramide, have demonstrated significant cytotoxicity towards the human leukemia cell line K562. nih.govmdpi.com Another nitrogenous bismacrolide, tausalarin C, isolated from a Madagascan sponge, was also found to inhibit the proliferation of K562 leukemia cells. mdpi.com
Antifungal Activities
This compound and its derivatives have exhibited significant antifungal properties against various fungal pathogens. nih.govthieme-connect.comnih.gov
Activity against Candida albicans
This compound has shown potent inhibitory activity against the opportunistic fungal pathogen Candida albicans. nih.govmdpi.com Studies have reported a minimum inhibitory concentration (MIC) value of 0.2 µM for this compound against C. albicans. nih.govmdpi.com Other related compounds isolated from marine sponges, such as neothis compound and (19Z)-halichondramide, also exhibited significant antifungal activity against this yeast. nih.govmdpi.com Furthermore, dihydrothis compound (B1250121) and tetrahydrothis compound, isolated from the nudibranch Hexabranchus sanguineus, which likely obtains these compounds from its sponge diet, also showed significant activity against C. albicans. nih.gov The actin depolymerizing effects of this compound and (19Z)-halichondramide are also noted, with the latter being more potent. nih.gov
**Table 3: Antifungal Activity of this compound against *Candida albicans***
| Parameter | Value | Fungal Strain | Reference |
|---|---|---|---|
| MIC | 0.2 µM | Candida albicans | nih.govmdpi.com |
Activity against Trichophyton mentagrophytes
This compound has also demonstrated notable antifungal activity against the dermatophyte Trichophyton mentagrophytes. nih.govresearchgate.net Research has indicated an MIC value of 0.1 µM against this fungus, which is a common cause of skin, hair, and nail infections. uct.ac.za Another study reported MIC values ranging from 0.2 to 0.91 µM for this compound against T. mentagrophytes. nih.govmdpi.com
**Table 4: Antifungal Activity of this compound against *Trichophyton mentagrophytes***
| Parameter | Value | Fungal Strain | Reference |
|---|---|---|---|
| MIC | 0.1 µM | Trichophyton mentagrophytes | uct.ac.za |
| MIC | 0.2 to 0.91 µM | Trichophyton mentagrophytes | nih.govmdpi.com |
Other Reported Biological Activities (e.g., antiviral activity against Dengue virus NS5)
Beyond the well-established antifungal and antiproliferative activities, this compound and its structural analogs have been noted for other significant biological effects, primarily their ability to disrupt the cellular cytoskeleton and potential antiviral properties.
A key reported activity is the depolymerization of actin. mdpi.comnih.gov this compound is believed to inhibit actin polymerization by sequestering monomeric actin, capping the barbed end of actin filaments, and severing F-actin. mdpi.com An evaluation of several oxazole-containing macrolides isolated from the marine sponge Chondrosia corticata identified (19Z)-halichondramide as a new and potent actin depolymerizing agent. nih.gov The actin depolymerizing activity of (19Z)-halichondramide was found to be four times more potent than that of this compound. nih.govtsijournals.com
More recently, in silico studies have explored the potential of this compound-related compounds as antiviral agents against the Dengue virus (DENV). The Dengue virus nonstructural protein 5 (NS5) is considered an attractive target for antiviral drugs because it is highly conserved across all serotypes and possesses RNA-dependent RNA polymerase (RdRp) activity, which is essential for viral replication. cmu.ac.thnih.gov
A 2020 study conducted virtual screening of approximately 170 natural compounds to identify potential inhibitors of the DENV NS5 protein. uin-malang.ac.id The results highlighted several compound groups, including the this compound group, as having a high binding affinity for the NS5 protein, suggesting they could act as inhibitors. cmu.ac.thuin-malang.ac.id
| Compound Group | Target Protein | Potential Mechanism of Inhibition | Key Finding |
|---|---|---|---|
| This compound Group | Dengue Virus Nonstructural Protein 5 (NS5) | Interference with the RNA-dependent RNA polymerase (RdRp) or methyltransferase (MTase) domains of NS5, disrupting viral RNA synthesis or capping. cmu.ac.thuin-malang.ac.id | The top nine compounds with the highest binding affinity against the NS5 protein belonged to groups including halichondramides; these compounds showed an affinity 67-100% higher than the control drug, ribavirin. uin-malang.ac.id |
| Halishigamide A (a this compound analog) | Dengue Virus Nonstructural Protein 5 (NS5) | Binds to the RdRP, MTase, or the junction between the two domains, potentially interfering with NS5 structural integrity. uin-malang.ac.id | Identified as the compound with the highest affinity for the NS5 protein among those screened. uin-malang.ac.id |
The in silico analysis suggested that these compounds could bind to one of three sites on the NS5 protein: the RdRP domain, the MTase domain, or the junction between them. uin-malang.ac.id Binding at these sites is theorized to interfere with viral RNA synthesis, disrupt the viral RNA capping process, or compromise the structural integrity of the NS5 protein. cmu.ac.thuin-malang.ac.id Among the compounds analyzed, Halishigamide A, a macrolide structurally related to this compound, was identified as having the highest binding affinity. uin-malang.ac.id These findings underscore the potential of natural marine products like halichondramides as scaffolds for developing novel antiviral therapies. uin-malang.ac.id
Structure Activity Relationship Sar Studies
Identification of Key Structural Features for Biological Activity
Halichondramide's biological activities, including its potent antifungal and cytotoxic effects, are intrinsically linked to its complex structure. mdpi.comsemanticscholar.orgacs.org Research has identified several key molecular components that are indispensable for its function. The core structure consists of a large 25-membered macrolactone ring which includes a distinctive trisoxazole moiety. semanticscholar.orgacs.org This extended ring system correctly positions various functional groups for interaction with biological targets.
Another critical feature is the long, flexible aliphatic side chain, which terminates in an N-methyl-vinylformamide group. pnas.org The combination of the rigid, planar trisoxazole segment within the macrolide and the flexible side chain creates a unique three-dimensional conformation that is essential for its bioactivity. Analogues isolated alongside this compound, such as neothis compound (B1245807) and isothis compound, which share the core macrolide structure, also exhibit significant cytotoxic and antifungal activities, underscoring the importance of this fundamental scaffold. mdpi.comsemanticscholar.orgacs.org
Elucidation of Essential Structural Requirements for Actin Depolymerization
A primary mechanism of action for this compound's cytotoxicity is its ability to disrupt the cellular cytoskeleton by interfering with actin dynamics. nih.govnih.gov SAR studies have been pivotal in pinpointing the specific structural elements required for this actin depolymerizing activity.
The aliphatic side chain, often referred to as the "tail," plays a central role. Specifically, the N-methyl-vinylformamide moiety at the terminus of this tail has been identified as essential for a stable and potent interaction with actin filaments. pnas.org Studies comparing this compound with related natural products that lack this terminal group, such as reidispongiolide C, have demonstrated a significant reduction in the ability to sever actin filaments, highlighting the importance of this functional group. pnas.org
Furthermore, the interaction between the macrolactone ring and a hydrophobic patch on the surface of the actin protein is crucial. pnas.org The macrolide portion of the molecule appears to bind within the hydrophobic cleft between subdomains 1 and 3 of actin. The stability of this interaction, which is influenced by the ring's conformation and substituents, directly correlates with the compound's ability to destabilize actin filaments. pnas.org Modifications that alter the shape or hydrophobic character of the ring can compromise its binding and, consequently, its biological effect. The use of dihydrothis compound (B1250121) (di-h-HALI) in studies has confirmed that compounds from this family cause a rapid and significant depolymerization of F-actin bundles within cells. nih.gov
Influence of Macrolide Modifications on Efficacy
The evaluation of naturally occurring and semi-synthetic analogues of this compound has provided deep insights into how subtle molecular changes can dramatically influence efficacy. One of the most striking examples is (19Z)-halichondramide, an isomer of this compound. This compound was found to be approximately four times more potent in its actin depolymerizing activity than this compound itself. nih.govresearchgate.net This significant increase in potency is attributed solely to the change in geometry of the double bond at the C19 position from E (in this compound) to Z, which likely optimizes the conformation of the macrolide for actin binding.
Other modifications also impact activity. For instance, secothis compound (B1249310), which features an open macrolide ring, displays altered biological profiles compared to its cyclic counterparts. acs.org Dihydrothis compound, where a double bond in the macrolide is saturated, remains a potent anti-actin agent, indicating that not all points of unsaturation are equally critical for activity. nih.gov These findings collectively demonstrate that the macrolide ring is not merely a static scaffold but a dynamic component whose conformation and electronic properties are finely tuned for optimal biological function.
Table 1: Comparative Biological Activities of this compound and Its Analogues
| Compound | Key Structural Difference from this compound | Reported Biological Activity/Potency | Reference |
|---|---|---|---|
| This compound | Baseline | Potent antifungal and cytotoxic activity; actin depolymerization. | semanticscholar.orgnih.govnih.gov |
| (19Z)-Halichondramide | Geometric isomer at C19 (Z-configuration) | Actin depolymerizing activity is four times more potent than this compound. | nih.govresearchgate.net |
| Neothis compound | Structural isomer | Significant cytotoxicity and antifungal activity. | mdpi.comacs.org |
| Secothis compound | Acyclic (opened) macrolide ring | Exhibits cytotoxicity and antifungal activity. | acs.org |
| Dihydrothis compound | Saturation of a double bond in the macroring | Causes complete dissolution of cytoplasmic F-actin bundles. | nih.gov |
| Reidispongiolide C | Lacks the N-methyl-vinylformamide moiety | Significantly less potent at actin filament severing. | pnas.org |
Computational Approaches for SAR Analysis
The structural complexity of this compound and its analogues makes computational analysis a valuable tool for understanding their SAR. While specific computational studies focused exclusively on this compound are not extensively detailed in the literature, the methods applied to similar complex marine macrolides provide a clear framework for its analysis. rsc.orgresearchgate.net
Molecular docking simulations are employed to predict and analyze the binding modes of this compound and its derivatives within the binding sites of target proteins, such as actin. researchgate.net These models can rationalize the increased potency of analogues like (19Z)-halichondramide by showing a more favorable binding energy or a better fit within the actin cleft. Such computational analyses helped demonstrate that the aliphatic tail is a primary contributor to binding affinity for related actin-binding macrolides. pnas.org
Quantitative structure-activity relationship (QSAR) analysis is another powerful computational approach. rsc.org By building mathematical models that correlate structural features of a series of analogues with their measured biological activity, QSAR can identify key physicochemical properties (e.g., hydrophobicity, electronic distribution, steric parameters) that govern efficacy. For compounds like this compound, QSAR could be used to predict the activity of hypothetical new analogues, thereby guiding synthetic efforts toward more potent and selective compounds. Furthermore, in silico screening has been used to investigate related compounds, such as halishigamide A, for potential interactions with other therapeutic targets, showcasing the broad applicability of these computational methods. cmu.ac.th
Drug Discovery and Lead Optimization Prospects
Halichondramide as a Lead Compound for Therapeutic Development
This compound, a complex macrolide originally isolated from the marine sponge Halichondria sp., has emerged as a significant lead compound in the quest for new therapeutic agents. ontosight.aimdpi.comresearchgate.net Its intricate chemical structure, featuring multiple functional groups including trisoxazole rings, underpins a range of potent biological activities that have garnered scientific interest. ontosight.aiontosight.ai The compound's potential is highlighted by its diverse pharmacological effects, which span antifungal, antiprotozoal, and anticancer properties. mdpi.comnih.govnih.gov
Initial studies revealed this compound's strong antifungal activity against pathogenic fungi such as Candida albicans and Trichophyton mentagrophytes. mdpi.commdpi.com Further investigations uncovered its notable activity against the malaria parasite Plasmodium falciparum, with an IC50 value approaching that of clinically used antimalarials like mefloquine, suggesting its potential as a new class of antimalarial compounds. nih.gov
In the realm of oncology, this compound has demonstrated antiproliferative and antimetastatic effects against various cancer cell lines, including human prostate cancer. mdpi.comnih.gov Its mechanism of action in cancer cells involves targeting the cytoskeleton by disrupting actin polymerization. mdpi.comnih.gov Specifically, this compound and its analogues interact with filamentous actin, affecting cellular processes like motility and cytokinesis, which can lead to cell death. mdpi.com Research has also shown that it can suppress critical signaling pathways, such as the Akt/mTOR pathway, which is often overactive in cancer cells. mdpi.com The discovery that its analogue, (19Z)-halichondramide, is an even more potent actin depolymerizing agent further solidifies the therapeutic promise of this structural scaffold. nih.govtsijournals.com
The broad spectrum of bioactivity, from antifungal to anticancer, establishes this compound as a valuable lead compound. ontosight.aiontosight.aimdpi.com Its unique structure and mechanism of action make it an attractive starting point for the development of novel therapeutics to address various diseases. ontosight.ainih.gov
Strategies for Lead Optimization of this compound and Analogues
The process of transforming a promising natural product like this compound into a viable drug candidate involves extensive lead optimization. This critical phase aims to enhance desired therapeutic properties such as potency and selectivity while minimizing undesirable characteristics. biobide.com
Medicinal chemistry is central to the optimization of this compound, employing various strategies to synthesize analogues with improved pharmacological profiles. numberanalytics.com Key approaches include structure-activity relationship (SAR) analysis, structural simplification, and bioisosteric replacement. numberanalytics.comscienceopen.comnih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding which parts of the this compound molecule are essential for its biological activity. Preliminary investigations into this compound and its naturally occurring analogues, such as (19Z)-halichondramide, have provided initial insights. nih.govtsijournals.com For instance, the actin depolymerizing activity of (19Z)-halichondramide was found to be four times more potent than that of this compound, indicating that specific structural features, potentially the geometry of the double bond at C19, are crucial for this activity. nih.govderpharmachemica.com These studies help to elucidate the essential structural requirements for potency and guide the rational design of new derivatives. nih.gov
Structural Simplification and Modification: Given the complexity of natural products, structural simplification is a powerful strategy to improve synthetic accessibility and pharmacokinetic properties. scienceopen.comnih.gov For this compound, this could involve truncating non-essential parts of the molecule or replacing complex functionalities with simpler groups that retain biological activity. scienceopen.com Other medicinal chemistry techniques like scaffold hopping (replacing the core structure), fragment-based design (building new molecules from small fragments), and creating prodrugs to improve pharmacokinetics are also viable strategies. numberanalytics.comfrontiersin.org The goal is to create analogues that are easier to synthesize on a large scale while retaining or enhancing the desired therapeutic effects. scienceopen.com
High-Throughput Screening (HTS) is an automated technology that enables the rapid testing of vast libraries of compounds to identify those with a desired biological effect, known as "hits." news-medical.netyoutube.comoncotarget.com This technology is indispensable for efficiently exploring the chemical space around a lead compound like this compound and identifying new, potent analogues. medchemexpress.comresearchgate.net
The process involves screening natural product libraries or synthetically derived compound libraries against specific biological targets in a miniaturized format, such as 96- or 384-well plates. oncotarget.commedchemexpress.comresearchgate.net For this compound, HTS assays can be designed to measure its known activities, such as antifungal efficacy, actin depolymerization, or inhibition of cancer cell proliferation. medinadiscovery.comnih.gov By screening thousands of compounds, researchers can quickly identify derivatives with enhanced potency or different activity profiles. news-medical.netyoutube.com
HTS is not just for finding initial hits; it is also crucial for the hit-to-lead and lead optimization phases. biobide.comaxcelead-us.com Once initial hits are identified, HTS can be used to screen structurally similar compounds to establish a preliminary structure-activity relationship (SAR). axcelead-us.com This data guides medicinal chemists in synthesizing more focused libraries of analogues for further testing, accelerating the cycle of design, synthesis, and evaluation that is central to lead optimization. news-medical.netnycu.edu.tw The integration of robotics, sensitive detectors, and data processing software makes HTS a powerful engine for drug discovery, capable of significantly reducing the timeline for identifying promising drug candidates. youtube.comaxcelead-us.com
Medicinal Chemistry Approaches
Challenges in Natural Product-Based Drug Development
The development of drugs from marine natural products like this compound is fraught with significant challenges that can impede their journey from discovery to clinical application. frontiersin.orgresearchgate.netnih.gov These hurdles are often related to supply, structural complexity, and the lengthy process of optimization and clinical validation. nih.govhebmu.edu.cn
The "Supply Problem": One of the most critical obstacles is securing a sustainable and sufficient supply of the compound. nih.govhebmu.edu.cnmdpi.com Marine organisms often produce bioactive metabolites in very small quantities. hebmu.edu.cnmdpi.com For example, the yield of some promising compounds from their natural sources can be as low as 10⁻⁶% of the wet weight, making large-scale extraction ecologically unsustainable and economically unviable. hebmu.edu.cnmdpi.com This scarcity of material severely limits the extensive preclinical and clinical studies required for drug development. nih.govmdpi.com Overcoming this supply issue often requires complex and costly total chemical synthesis, the development of aquaculture or fermentation methods for the source organism or its symbiotic microbes, or semi-synthetic approaches. nih.govmdpi.commdpi.commdpi.com
Structural Complexity: Natural products, particularly those from marine environments, are often characterized by large, complex, and stereochemically intricate structures. nih.govresearchgate.net this compound itself is a prime example of such complexity. ontosight.ai While this structural novelty is often linked to unique mechanisms of action, it presents a formidable challenge for chemical synthesis. nih.govhebmu.edu.cn The multi-step total synthesis of such molecules is often not commercially feasible for large-scale production, hindering their development. hebmu.edu.cnmdpi.com Furthermore, modifying these complex scaffolds for lead optimization without losing activity is a delicate and difficult task for medicinal chemists. hebmu.edu.cn
Isolation and Development Timeline: The path from initial discovery to an approved drug is long and resource-intensive. The process begins with the collection of marine organisms, followed by extraction, isolation, and structure elucidation of novel compounds. nih.gov Identifying the mechanism of action and biological targets for these new molecules can be a significant bottleneck, especially when material is limited. nih.gov Even after a promising lead is identified, the subsequent steps of lead optimization, preclinical testing, and multi-phase clinical trials represent a massive investment in time and resources, with a high rate of attrition. biobide.comfrontiersin.org
Advanced Analytical Characterization in Research
Spectroscopic Methods for Complex Structure Elucidation
The determination of Halichondramide's complex, polycyclic structure is a significant challenge that has been overcome through the application of a suite of powerful spectroscopic techniques. kemdikbud.go.id The elucidation process involves piecing together structural fragments by analyzing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the cornerstone for determining the constitution and relative stereochemistry of this compound. The complete assignment of proton (¹H) and carbon (¹³C) signals requires a combination of one-dimensional and two-dimensional NMR experiments.
1D NMR (¹H and ¹³C): ¹H NMR spectra provide information on the chemical environment of hydrogen atoms, including the presence of olefinic protons, oxymethine protons, and methyl groups. kemdikbud.go.id The ¹³C NMR spectrum reveals the carbon skeleton, identifying characteristic signals for carbonyls, olefins, and carbons within the trisoxazole moiety. oregonstate.edu
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing connectivity. Correlation Spectroscopy (COSY) is used to identify proton-proton spin couplings, outlining individual spin systems within the molecule. mdpi.com Heteronuclear Single Quantum Coherence (HSQC) experiments correlate each proton with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2- and 3-bond) correlations between protons and carbons, which is essential for connecting the disparate structural fragments into the final macrolide structure. mdpi.com The interpretation of these combined spectra allows for the unambiguous assignment of the molecule's complex framework. mdpi.com
Mass Spectrometry (MS) provides vital information regarding the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), is employed to determine the precise molecular formula. kemdikbud.go.idmdpi.com For instance, the molecular formula for a seco-oxazole derivative of a related mycalolide was established as C₄₇H₆₈N₄O₁₆ by HRFABMS. kemdikbud.go.id This level of precision is critical for confirming the identity of the compound and distinguishing it from its various analogues.
Infrared (IR) Spectroscopy complements NMR and MS data by identifying key functional groups present in the molecule. Characteristic absorption bands in the IR spectrum can confirm the presence of hydroxyl (-OH), carbonyl (C=O), and olefinic (C=C) groups, which are integral parts of the this compound structure. researchgate.net
Table 1: Representative NMR Spectroscopic Data for Trisoxazole Macrolides Note: This table is a representation based on data reported for this compound analogues and related trisoxazole macrolides. Specific chemical shifts can vary slightly based on solvent and specific analogue.
| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Structural Information Provided |
|---|---|---|---|
| ¹H | 1D NMR | 0.8 - 8.5 | Identifies olefinic, aromatic, oxymethine, methylene, and methyl protons. kemdikbud.go.id |
| ¹³C | 1D NMR | 10 - 210 | Reveals carbonyls, olefinic carbons, carbons of the trisoxazole system, and the aliphatic chain. oregonstate.edu |
| ¹H-¹H | COSY | N/A | Establishes proton-proton connectivities within spin systems. mdpi.com |
| ¹H-¹³C | HSQC/HMQC | N/A | Correlates protons to their directly attached carbons. mdpi.com |
| ¹H-¹³C | HMBC | N/A | Shows 2- and 3-bond correlations between protons and carbons, key for assembling the molecular skeleton. mdpi.com |
Chromatographic Techniques for Isolation and Purity Assessment
This compound is a natural product isolated from marine sponges, such as those of the Halichondria or Chondrosia genera. acs.orgmdpi.com Its extraction from the complex chemical matrix of the sponge requires a multi-step purification process heavily reliant on various chromatographic techniques. These methods separate the target compound based on physical properties like polarity, size, and charge.
The typical isolation procedure begins with a solvent extraction of the sponge tissue, followed by partitioning to produce a crude extract. kemdikbud.go.idmdpi.com This extract is then subjected to a series of chromatographic separations.
Column Chromatography: Initial fractionation of the crude extract is often performed using normal-phase column chromatography with a silica (B1680970) gel stationary phase. researchgate.net This step separates compounds based on polarity. Size-exclusion chromatography, for example using Sephadex LH-20, may also be employed to separate components based on their molecular size. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is the definitive technique for the final purification of this compound and for assessing its purity. nih.govknauer.net Reversed-Phase HPLC (RP-HPLC) is most commonly used, featuring a nonpolar stationary phase (typically C18) and a polar mobile phase. researchgate.netscispace.com A gradient elution, where the composition of the mobile phase is changed over time (e.g., an increasing concentration of an organic solvent like methanol (B129727) or acetonitrile (B52724) in water), is used to elute compounds with varying polarities. mdpi.comscispace.com The purity of the isolated fractions is monitored using a detector, commonly a UV detector, as the trisoxazole system possesses a UV chromophore. scispace.com
Table 2: Summary of Chromatographic Techniques for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Purpose in Workflow |
|---|---|---|---|
| Column Chromatography | Silica Gel | Solvent gradients (e.g., Hexane/Ethyl Acetate) | Initial fractionation of crude extract. researchgate.net |
| Size-Exclusion Chromatography | Sephadex LH-20 | e.g., Chloroform/Methanol (1:1) | Separation by molecular size. mdpi.com |
| Reversed-Phase HPLC (RP-HPLC) | C18 (ODS) | Acetonitrile/Water or Methanol/Water gradients. mdpi.comscispace.com | Final purification and purity assessment. scispace.com |
Future Directions and Research Challenges
Exploration of Undiscovered Mechanisms of Action
While the anti-proliferative effects of Halichondramide and its analogues have been linked to mechanisms like G2/M cell cycle arrest and the modulation of the mTOR signaling pathway, a complete picture of its molecular interactions is yet to be established. nih.gov The full extent of its mechanism of action remains an area ripe for investigation. For instance, some studies suggest that this compound and related compounds may disrupt actin microfilaments, but the precise nature of this interaction and its downstream consequences are not fully understood. researchgate.netpnas.org
Future research should focus on identifying all the intracellular binding partners of this compound to uncover novel pathways and cellular processes it may modulate. This could reveal previously unknown therapeutic targets and provide a more comprehensive understanding of its bioactivity. uin-malang.ac.idcmu.ac.th
Design and Synthesis of Novel Analogues with Enhanced Specificity
The development of novel analogues of this compound with improved properties is a key area of ongoing research. ugr.es The goal is to create derivatives that exhibit enhanced specificity for cancer cells over non-tumorous cells, thereby increasing therapeutic efficacy and reducing potential side effects. ugr.es The structural complexity of this compound offers a rich scaffold for chemical modification. pnas.org
By systematically altering different functional groups and stereocenters within the molecule, researchers can probe structure-activity relationships. researchgate.net This knowledge is crucial for the rational design of new compounds with optimized biological activity. The insights gained from studying the binding of similar marine toxins to their targets can inform the design of analogues with improved binding affinity and specificity. pnas.orgresearchgate.net
Addressing Synthetic Complexity and Scalability for Research Material
A significant bottleneck in the advancement of this compound research is its profound synthetic complexity. youtube.comnih.gov The intricate architecture of the molecule, characterized by numerous stereocenters and a large macrocyclic ring, makes its total synthesis a formidable challenge. youtube.comnih.govrsc.org While total syntheses have been achieved, they are often lengthy and low-yielding, which limits the availability of the compound for extensive biological evaluation.
Future efforts must focus on developing more efficient and scalable synthetic routes. researchgate.netresearchgate.net This could involve the development of novel synthetic methodologies, convergent strategies that assemble complex fragments late in the synthesis, and the application of computational tools to guide retrosynthetic analysis. youtube.comresearchgate.net Overcoming these synthetic hurdles is critical to providing sufficient material for in-depth biological studies and potential preclinical development.
Integration of Advanced Omics Technologies for Comprehensive Biological Understanding
The application of advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds immense promise for unraveling the comprehensive biological effects of this compound. humanspecificresearch.orgnih.govsrpublication.com These technologies allow for a global analysis of changes in genes, RNA transcripts, proteins, and metabolites within a cell or organism upon treatment with the compound. srpublication.comresearchgate.net
By integrating these multi-omics datasets, researchers can construct a holistic view of the cellular pathways and networks perturbed by this compound. mdpi.com This approach can help to identify biomarkers for drug response, elucidate mechanisms of action, and uncover off-target effects. srpublication.com Single-cell omics and spatial omics technologies could provide even more granular insights into the compound's effects at the level of individual cells and within the context of tissue architecture. humanspecificresearch.org
Investigation into Ecological Roles and Symbiotic Production of this compound
The natural origin of this compound from marine sponges raises intriguing questions about its ecological function and the true producer of the compound. researchgate.net It is widely hypothesized that many secondary metabolites isolated from sponges are actually produced by their symbiotic microorganisms. researchgate.netmdpi.comnih.gov These compounds likely play a role in the host's defense against predators, pathogens, or in competition with other organisms. researchgate.netlongdom.org
Future research should aim to definitively identify the producer of this compound, whether it is the sponge itself, a symbiotic bacterium, or a result of a collaborative biosynthesis. nih.gov This can be achieved through techniques such as metagenomic analysis of the sponge's microbial community and in situ hybridization to localize the biosynthetic genes. mdpi.comnih.gov Understanding the ecological role of this compound will not only provide insights into marine chemical ecology but may also open up new avenues for its sustainable production through fermentation of the symbiotic microorganism. longdom.orgbiologyjournal.net
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
